molecular formula C4H11N B123111 Diethyl-d10-amine CAS No. 120092-66-2

Diethyl-d10-amine

Cat. No. B123111
Key on ui cas rn: 120092-66-2
M. Wt: 83.2 g/mol
InChI Key: HPNMFZURTQLUMO-MWUKXHIBSA-N
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Patent
US03947593

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCCC(C1C=[CH:9][C:10]2[N:11]([CH2:26][CH3:27])[C:12]3[C:17](C=2C=1)=CC(C(=O)CCCCl)=C[CH:13]=3)=O.CNC.Cl[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55]Cl)=[CH:45][CH:44]=3)=[O:37].C[N:60]1[C:72]2C=CC=C[C:67]=2C2[C:61]1=[CH:62]C=CC=2.ClCCCCC(Cl)=O>>[CH2:10]([NH:11][CH2:12][CH3:13])[CH3:9].[CH2:26]([N:11]([CH2:12][CH3:17])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55][N:60]([CH2:72][CH3:67])[CH2:61][CH3:62])=[CH:45][CH:44]=3)=[O:37])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCCl)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
C(C)N(CCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCN(CC)CC)=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947593

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCCC(C1C=[CH:9][C:10]2[N:11]([CH2:26][CH3:27])[C:12]3[C:17](C=2C=1)=CC(C(=O)CCCCl)=C[CH:13]=3)=O.CNC.Cl[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55]Cl)=[CH:45][CH:44]=3)=[O:37].C[N:60]1[C:72]2C=CC=C[C:67]=2C2[C:61]1=[CH:62]C=CC=2.ClCCCCC(Cl)=O>>[CH2:10]([NH:11][CH2:12][CH3:13])[CH3:9].[CH2:26]([N:11]([CH2:12][CH3:17])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55][N:60]([CH2:72][CH3:67])[CH2:61][CH3:62])=[CH:45][CH:44]=3)=[O:37])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCCl)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
C(C)N(CCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCN(CC)CC)=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947593

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCCC(C1C=[CH:9][C:10]2[N:11]([CH2:26][CH3:27])[C:12]3[C:17](C=2C=1)=CC(C(=O)CCCCl)=C[CH:13]=3)=O.CNC.Cl[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55]Cl)=[CH:45][CH:44]=3)=[O:37].C[N:60]1[C:72]2C=CC=C[C:67]=2C2[C:61]1=[CH:62]C=CC=2.ClCCCCC(Cl)=O>>[CH2:10]([NH:11][CH2:12][CH3:13])[CH3:9].[CH2:26]([N:11]([CH2:12][CH3:17])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55][N:60]([CH2:72][CH3:67])[CH2:61][CH3:62])=[CH:45][CH:44]=3)=[O:37])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCCl)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
C(C)N(CCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCN(CC)CC)=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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